tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate
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Overview
Description
tert-Butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate: is an organic compound with the molecular formula C12H16BrNO2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate typically involves the reaction of 4-(bromomethyl)-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
- Substituted carbamates
- Oxidized derivatives such as carboxylic acids
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology:
- Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules .
Medicine:
- Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
- tert-Butyl N-[4-(bromomethyl)phenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-3-chlorophenyl]carbamate
Uniqueness: The presence of the fluorine atom in tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated analogs. This can lead to the formation of different products and potentially more effective biological activity .
Properties
CAS No. |
885021-03-4 |
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Molecular Formula |
C12H15BrFNO2 |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
ZCMUGDYQSIJIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CBr)F |
Purity |
95 |
Origin of Product |
United States |
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